ETHYL 7-OXO-2-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
Overview
Description
ETHYL 7-OXO-2-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
The synthesis of ETHYL 7-OXO-2-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the intermediate compound, which is then cyclized with formamide to yield the desired triazolopyrimidine structure . The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete cyclization.
Chemical Reactions Analysis
ETHYL 7-OXO-2-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolopyrimidine derivatives.
Scientific Research Applications
ETHYL 7-OXO-2-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has been studied for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 7-OXO-2-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s ability to modulate these pathways contributes to its therapeutic effects, including the induction of apoptosis in cancer cells and the reduction of inflammation in neurodegenerative diseases .
Comparison with Similar Compounds
ETHYL 7-OXO-2-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, but differing in the position of the nitrogen atoms in the ring structure.
Triazolopyrimidine derivatives: These compounds share the triazolopyrimidine core but differ in the substituents attached to the ring, leading to variations in their biological activities and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazolopyrimidine derivatives.
Properties
IUPAC Name |
ethyl 7-oxo-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-2-21-13(20)10-8-15-14-16-11(17-18(14)12(10)19)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDNFXJXTJOTKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N=C(NN2C1=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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